methyl (14Z)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate
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Overview
Description
Picrinine is a bio-active alkaloid belonging to the akuammiline family. It was first discovered in 1965 from the leaves of Alstonia scholaris, a medicinal tree native to West Africa . This compound is known for its highly complex, cage-like molecular structure, which includes a furoindoline core fused to a densely functionalized cyclohexyl ring . Picrinine exhibits significant anti-inflammatory activity through the inhibition of the 5-lipoxygenase enzyme .
Preparation Methods
The total synthesis of picrinine involves a series of intricate steps. The synthetic route typically begins with the preparation of enal, followed by the formation of tricyclic cyclopentene . Key steps include Fischer indolization and the formation of the furoindoline core. The final stages involve a series of delicate transformations to complete the total synthesis .
Chemical Reactions Analysis
Picrinine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include osmium tetroxide (OsO4), sodium periodate (NaIO4), and triphosgene . For example, the oxidation of picrinine using osmium tetroxide and sodium periodate results in the formation of a key intermediate, which is then further transformed into the final product . The major products formed from these reactions are typically derivatives of the original compound, with modifications to the functional groups attached to the core structure .
Scientific Research Applications
Picrinine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex alkaloid synthesis . In biology and medicine, picrinine has shown potential as an anti-inflammatory agent due to its ability to inhibit the 5-lipoxygenase enzyme . Additionally, it has been investigated for its antitussive, antiasthmatic, and expectorant properties . In industry, picrinine’s unique structure makes it a valuable compound for the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
The mechanism of action of picrinine involves the inhibition of the 5-lipoxygenase enzyme, which plays a key role in the inflammatory response . By inhibiting this enzyme, picrinine reduces the production of leukotrienes, which are inflammatory mediators involved in conditions such as asthma and arthritis . The molecular targets of picrinine include the active site of the 5-lipoxygenase enzyme, where it binds and prevents the enzyme from catalyzing the formation of leukotrienes .
Comparison with Similar Compounds
Picrinine is unique among alkaloids due to its complex molecular structure and potent biological activity. Similar compounds include other akuammiline alkaloids such as strictamine, picralinal, and 19-epi-scholaricine . These compounds share structural similarities with picrinine but differ in their specific functional groups and biological activities . For example, strictamine has shown antiviral activity comparable to acyclovir, while picralinal and 19-epi-scholaricine have demonstrated inhibitory effects on the Nuclear Factor-kappa B (NF-κB) pathway .
Properties
Molecular Formula |
C20H22N2O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl (14Z)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |
InChI |
InChI=1S/C20H22N2O3/c1-3-11-10-22-15-8-12(11)17(18(23)24-2)19-9-16(22)25-20(15,19)21-14-7-5-4-6-13(14)19/h3-7,12,15-17,21H,8-10H2,1-2H3/b11-3+ |
InChI Key |
BDXYPHKGNUGUFG-QDEBKDIKSA-N |
SMILES |
CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)C(=O)OC |
Isomeric SMILES |
C/C=C/1\CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)C(=O)OC |
Canonical SMILES |
CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)C(=O)OC |
Synonyms |
picrinine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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